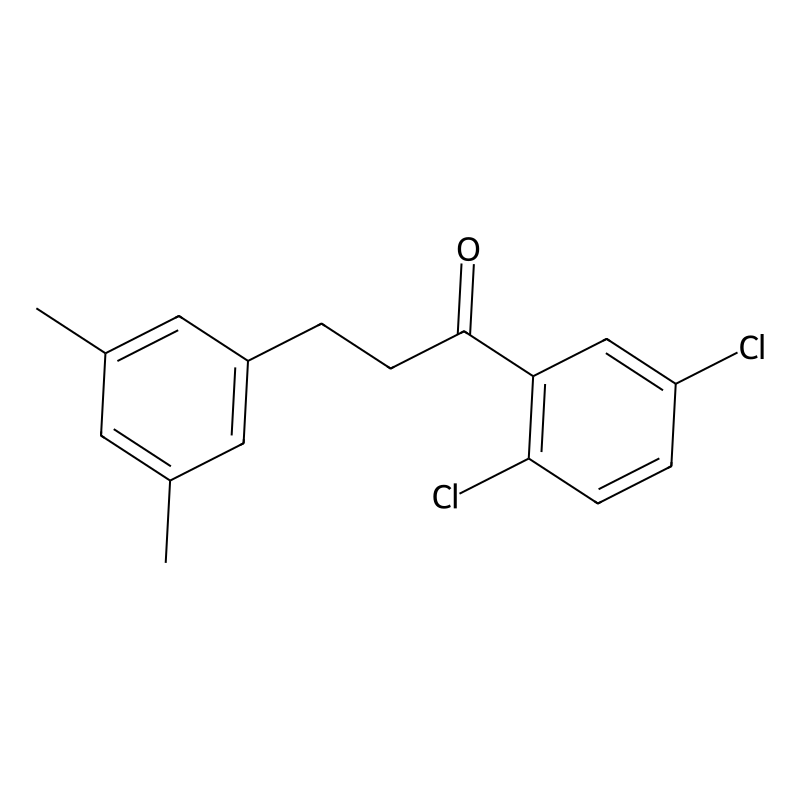

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Research

Summary of the Application: The compound “2’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone” is used in the synthesis of novel 2,5-Dichloro-3-acetylthiophene chalcone derivatives.

Methods of Application or Experimental Procedures: The derivatives were synthesized by Claisen-Schmidt condensation. This is a class of organic reactions used to form carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy ketone or an α,β-unsaturated ketone.

Results or Outcomes: Among all series of synthesized compounds, four compounds displayed proximity of antifungal activity (MIC ≤ 8.0 µg/mL) towards the fungus species Aspergillus niger (ATCC 6275, An) and Candida tropicalis (ATCC 1369, Ct) and compared against fluconazole standard (MIC ≤ 1.0 µg/mL) by agar-diffusion and tube dilution methods. One compound showed promising antimycobacterial activity (MIC∼3.12 µg/mL) correlated with pyrazinamide (MIC∼3.12 µg/mL) and also another five compounds exhibited better activity (MIC∼6.25 µg/mL) towards M. All series of compounds were treated with DU145 cells and tested for cytotoxicity by MTT assay.

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₆Cl₂O. It features two chlorine atoms at the 2' and 5' positions of the aromatic ring and a 3-(3,5-dimethylphenyl) substituent on the propiophenone backbone. The compound is characterized by its unique structural features that contribute to its chemical properties and biological activities .

- Nucleophilic Addition: The carbonyl group in the propiophenone structure can undergo nucleophilic addition reactions.

- Electrophilic Substitution: The aromatic rings can react with electrophiles due to their electron-rich nature.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

The synthesis of 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone generally involves multi-step organic synthesis techniques:

- Formation of Propiophenone: Starting from appropriate acetophenone derivatives.

- Chlorination: Introduction of chlorine atoms at specific positions using chlorinating agents.

- Aromatic Substitution: Incorporation of the 3,5-dimethylphenyl group through electrophilic aromatic substitution.

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs.

- Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.

- Material Science: As a precursor for synthesizing novel materials with specific properties.

Interaction studies typically focus on how this compound interacts with biological targets or other chemical entities. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.

- Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs or compounds.

Several compounds share structural similarities with 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | Chlorine at 2' and 4' positions | Different chlorine substitution pattern |

| 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | Chlorine at 2' and 5' positions | Variation in phenyl substituent |

| 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | Chlorine at 3' and 5' positions | Different position of chlorine affecting reactivity |

These compounds highlight the uniqueness of 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone through its specific substitution pattern and potential applications in medicinal chemistry.